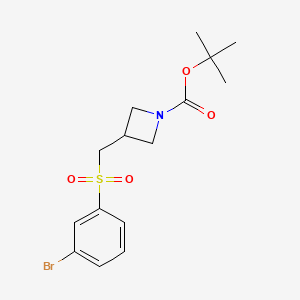
2-(Azetidin-1-ylcarbonyl)-5-bromopyridine
Descripción general
Descripción
2-(Azetidin-1-ylcarbonyl)-5-bromopyridine is a heterocyclic compound that features a four-membered azetidine ring and a brominated pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine typically involves the formation of the azetidine ring followed by its attachment to the bromopyridine moiety. One common method involves the reaction of 5-bromopyridine-2-carboxylic acid with azetidine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under anhydrous conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Azetidin-1-ylcarbonyl)-5-bromopyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.
Coupling Reactions: The bromopyridine moiety can engage in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .
Aplicaciones Científicas De Investigación
2-(Azetidin-1-ylcarbonyl)-5-bromopyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Mecanismo De Acción
The mechanism of action of 2-(Azetidin-1-ylcarbonyl)-5-bromopyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can form covalent bonds with active site residues, while the bromopyridine moiety can engage in π-π stacking or hydrogen bonding interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Azetidin-1-ylcarbonyl)-5-chloropyridine
- 2-(Azetidin-1-ylcarbonyl)-5-fluoropyridine
- 2-(Azetidin-1-ylcarbonyl)-5-iodopyridine
Uniqueness
2-(Azetidin-1-ylcarbonyl)-5-bromopyridine is unique due to the presence of the bromine atom, which can participate in specific interactions and reactions that other halogens may not. This can influence the compound’s reactivity, biological activity, and suitability for various applications .
Propiedades
IUPAC Name |
azetidin-1-yl-(5-bromopyridin-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O/c10-7-2-3-8(11-6-7)9(13)12-4-1-5-12/h2-3,6H,1,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOBNRGCSHDXFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(=O)C2=NC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-{4-Aminobicyclo[2.2.2]octan-1-yl}propanoic acid](/img/structure/B8158550.png)
![3-(4-Aminobicyclo[2.2.2]oct-1-yl)-propionic acid tert-butyl ester](/img/structure/B8158557.png)
![4-Isobutyrylamino-bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8158558.png)
![4-(Cyclopropanecarbonyl-amino)-bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B8158565.png)
![{2-[2-(4-Bromo-phenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester](/img/structure/B8158568.png)
![{2-[2-(4-Bromo-3-methylphenoxy)-ethoxy]-ethyl}-carbamic acid benzyl ester](/img/structure/B8158576.png)






